![molecular formula C18H23N3O2S2 B2865642 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1260923-51-0](/img/structure/B2865642.png)

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

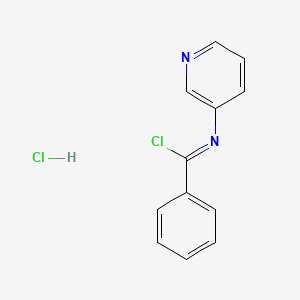

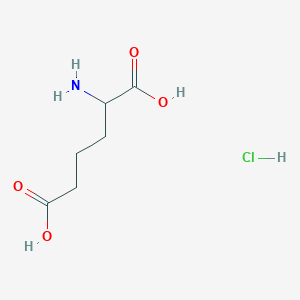

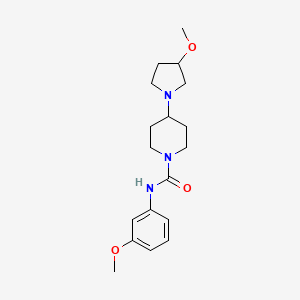

The compound is a complex organic molecule with several functional groups. It contains a cyclohexene ring, a thieno[3,2-d]pyrimidin-2-one group, and a sulfanyl group. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The cyclohexene ring could introduce some rigidity into the molecule, while the other groups could participate in various types of bonding and interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The cyclohexene ring could undergo reactions typical of alkenes, such as addition reactions. The thieno[3,2-d]pyrimidin-2-one group could participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications

Antifolate Properties and Antitumor Activity

- Antifolate Inhibitors and Antitumor Agents : Classical and nonclassical analogues of a similar compound have been synthesized for potential use as dihydrofolate reductase (DHFR) inhibitors, showing promising results as antitumor agents. Some of these compounds were potent inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

- Dual Thymidylate Synthase and DHFR Inhibition : Related compounds have shown potent dual inhibition of human thymidylate synthase and DHFR, with one compound being the most potent dual inhibitor known to date. This highlights the potential of the chemical structure for developing effective cancer treatments (Gangjee et al., 2008).

Structural Analysis and Crystallography

- Crystal Structure Analysis : Studies on similar compounds have provided insights into their molecular structure, particularly their folded conformation and intramolecular hydrogen bonding, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial Applications

- Antimicrobial Agents : Derivatives of similar compounds have been synthesized as antimicrobial agents, showing effectiveness against various bacterial and fungal species, highlighting the potential of these compounds in treating infectious diseases (Hossan et al., 2012).

Glutaminase Inhibition

- Glutaminase Inhibitors : Analogues of a similar compound, such as BPTES analogs, have been studied for their role as glutaminase inhibitors. These compounds show potential in attenuating the growth of certain cancer cells, suggesting their use in cancer therapy (Shukla et al., 2012).

Synthesis and Anticancer Activity

- Synthesis and Anticancer Properties : The synthesis of various heterocyclic derivatives of similar compounds has been explored for their anticancer activity. Some derivatives demonstrated significant inhibitory effects on various cancer cell lines, indicating their potential in oncology (Albratty et al., 2017); (Horishny et al., 2021).

Conformational Analysis and Opioid Agonists

- Conformational Analysis in Opioid Agonism : The conformational analysis of similar compounds has been critical in developing novel opioid kappa agonists, offering potential applications in pain management and opioid research (Costello et al., 1991).

Antiviral and Computational Analysis

- Antiviral Activity and Molecular Docking : A derivative of a similar compound has been studied for its antiviral properties against COVID-19, using molecular docking techniques. This suggests potential applications in antiviral therapy and drug development (Mary et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c1-2-21-17(23)16-14(9-11-24-16)20-18(21)25-12-15(22)19-10-8-13-6-4-3-5-7-13/h6,9,11H,2-5,7-8,10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOLHRAFMDQAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1'-((3,5-dimethylisoxazol-4-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2865563.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)

![3-(4-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865577.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)